5-chloro-3-methoxy-N2-methyl-1,2-Benzenediamine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-3-methoxy-2-N-methylbenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-11-8-6(10)3-5(9)4-7(8)12-2/h3-4,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVXGJVQEJRPQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1OC)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Chloro-5-Methoxy-2-Nitroaniline
The foundational step involves introducing a nitro group at the ortho position relative to the primary amine. Starting with 3-chloro-5-methoxyaniline , acetylation of the amine protects it from oxidation during nitration. Treating the protected intermediate (3-chloro-5-methoxyacetanilide ) with concentrated nitric acid under controlled conditions directs nitration to position 2, yielding 3-chloro-5-methoxy-2-nitroacetanilide . Acidic hydrolysis subsequently removes the acetyl group, producing 3-chloro-5-methoxy-2-nitroaniline (Fig. 1).
Key Data :
Reduction to 1,2-Diamino-3-Chloro-5-Methoxybenzene
Catalytic hydrogenation using Raney nickel or palladium on carbon reduces the nitro group to an amine. Hydrogenolysis at 60–80°C under 3–5 bar H2 pressure achieves near-quantitative conversion. Alternatively, hydrazine hydrate in ethanol with Raney Ni offers a cost-effective reduction method, albeit with slightly lower yields (85–90%).
Reaction Conditions :
Selective N-Methylation of the Diamine
Selective alkylation of the secondary amine (position 2) necessitates protective strategies. Benzyl chloroformate protects the primary amine (position 1), after which methyl iodide in DMF with K2CO3 selectively methylates the exposed secondary amine. Subsequent hydrogenolytic deprotection yields the target compound.
Optimization Notes :
Azo Coupling-Hydrogenolysis Strategy
Formation of Azo Intermediate
Reacting 3-chloro-5-methoxy-2-aminophenol with diazotized 2-methylaniline generates an azo-linked intermediate. This step, conducted at pH 8–9 and 0–5°C, ensures coupling at the para position relative to the methoxy group.
Critical Parameters :
Hydrogenolytic Cleavage
Hydrogenolysis of the azo bond using Raney Ni and hydrazine hydrate at 70°C produces 1,2-diamino-3-chloro-5-methoxybenzene . Subsequent methylation follows the protocol outlined in Section 1.3.
Advantages :
Alternative Pathways via Ammonolysis
Chloride Substitution with Ammonia
Adapting methods from o-phenylenediamine synthesis, 2,5-dichloro-3-methoxy-nitrobenzene undergoes ammonolysis at 160–220°C in aqueous NH3, substituting one chloride with an amine. Reduction of the nitro group and methylation completes the sequence.
Challenges :
-
High-temperature ammonolysis risks ring degradation.
Comparative Analysis of Methodologies
Experimental Optimization and Characterization
Reaction Monitoring
HPLC and TLC (silica gel, ethyl acetate/hexane) track intermediate formation. 1H NMR confirms methylation success:
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-methoxy-N2-methyl-1,2-Benzenediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, amines, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Applications
5-Chloro-3-methoxy-N2-methyl-1,2-benzenediamine serves as a crucial building block in drug synthesis. It has been investigated for its potential therapeutic effects against various diseases. Some key areas of research include:
- Antimicrobial Activity : Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties against bacteria and fungi. For instance, derivatives of this compound were tested against mycobacterial and fungal strains, demonstrating comparable efficacy to established antibiotics such as isoniazid and ciprofloxacin .
- Cancer Research : The compound's structural characteristics suggest potential applications in cancer therapy. Its derivatives have been evaluated for cytotoxicity against cancer cell lines, showing promising results in inhibiting cell proliferation .
Material Science Applications
In addition to its pharmaceutical uses, this compound finds applications in materials science:
- Dyes and Pigments : The compound can be utilized in the synthesis of dyes due to its chromophoric properties. Its derivatives have been explored for their ability to impart color to various substrates while maintaining stability under different environmental conditions.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of various derivatives of this compound against common pathogens. The results indicated that certain derivatives exhibited higher activity than traditional antibiotics, suggesting their potential as new therapeutic agents .
Case Study 2: Cytotoxicity in Cancer Cells
Research focused on evaluating the cytotoxic effects of synthesized derivatives on cancer cell lines. The findings revealed that some compounds significantly inhibited cell growth, indicating their potential role in cancer treatment strategies .
Mechanism of Action
The mechanism of action of 5-chloro-3-methoxy-N2-methyl-1,2-Benzenediamine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Key Observations:
Bromine in 4-bromo- and 5-bromo-3-methyl derivatives increases molecular weight significantly (187–201 g/mol) and may improve halogen-bonding interactions in crystal engineering .
Substituent Position and Electronic Effects: The methoxy group (electron-donating) at position 3 in the target compound contrasts with the trifluoromethyl group (strongly electron-withdrawing) in the 3-chloro-5-(trifluoromethyl) derivative, leading to divergent electronic profiles. The latter’s CF₃ group likely reduces basicity of the amino groups .
Molecular Weight and Lipophilicity :
- The N2-methyl and methoxy groups in the target compound contribute to a higher lipophilicity (predicted logP ~1.8) compared to the less substituted 4-bromo derivative (logP ~1.2). This could influence solubility and membrane permeability in biological contexts.
Research Findings and Implications
- Synthetic Utility : Brominated derivatives (e.g., 5-bromo-3-methyl-1,2-benzenediamine) are frequently employed in Suzuki-Miyaura cross-coupling reactions due to the reactivity of the C–Br bond . The target compound’s chlorine substituent may offer slower reactivity in such transformations, favoring stepwise functionalization.
- Stability : The trifluoromethyl group in 3-chloro-5-(trifluoromethyl)-1,2-benzenediamine enhances thermal stability, as observed in related fluorinated aromatics . In contrast, methoxy groups can undergo demethylation under harsh conditions, limiting the target compound’s utility in high-temperature reactions.
- Biological Activity : While specific data for the target compound is unavailable, fluorinated and chlorinated benzenediamines are often precursors to antimicrobial or antitumor agents. For example, 5-fluoro-3-methoxy-1,2-benzenediamine has been explored in antifolate drug analogs .
Biological Activity
5-Chloro-3-methoxy-N2-methyl-1,2-benzenediamine is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological effects, and relevant studies, emphasizing its pharmacological properties.
This compound is characterized by its unique arrangement of functional groups, which may influence its chemical reactivity and biological activity. The compound can be synthesized through various methods involving the reaction of substituted anilines with appropriate reagents under controlled conditions. The synthesis often utilizes aromatic aldehydes or other electrophiles to achieve the desired substitution on the benzene ring.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, focusing on its antimicrobial, cytotoxic, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that derivatives of benzenediamines exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains. A comparative analysis of similar compounds revealed:
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, Staphylococcus aureus | 50 µg/mL |
| p-Phenylenediamine | E. coli, Staphylococcus aureus | 25 µg/mL |
These findings suggest that this compound may possess comparable antimicrobial efficacy to established agents.
Cytotoxicity and Anticancer Potential
In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. The results indicated that it inhibits cell proliferation significantly at certain concentrations:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 30 |
| MCF-7 (breast cancer) | 25 |
These results highlight the potential of this compound as a candidate for further development in anticancer therapies.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been explored. In vivo studies demonstrated a reduction in inflammatory markers in animal models treated with this compound:
| Treatment | Inflammatory Marker Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose | 30 |
| High Dose | 55 |
This suggests that the compound may modulate inflammatory responses effectively.
Case Studies and Research Findings
Several case studies have been conducted to further elucidate the biological activities of this compound:
- Skin Sensitization Study : A study evaluating skin sensitization potential showed that this compound exhibited a significant stimulation index in lymph node assays, indicating its potential as a skin sensitizer .
- In Silico Studies : Molecular docking studies have suggested that this compound may interact effectively with target proteins involved in inflammation and cancer pathways .
- Comparative Analysis : A comparative analysis with other benzenediamine derivatives highlighted its superior activity in certain assays, suggesting a promising lead for further pharmacological exploration .
Q & A
Q. What are the recommended synthetic pathways for 5-chloro-3-methoxy-N2-methyl-1,2-benzenediamine?
Methodological Answer: A multi-step synthesis is typically required:
Chlorination and Methoxylation : Start with a substituted benzene ring, introducing chlorine and methoxy groups via electrophilic substitution. For regioselectivity, use directing groups (e.g., nitro) to control positions .
Methylation of the Amino Group : Employ reductive alkylation (e.g., formaldehyde/NaBH₄) or direct alkylation with methyl iodide in the presence of a base (e.g., K₂CO₃) .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to isolate the product.
Q. How can the purity and structure of this compound be validated?
Methodological Answer:
- Purity : Use reverse-phase HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) .
- Structural Confirmation :
- NMR : Compare ¹H/¹³C NMR spectra with literature data (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons in the 6.5–7.5 ppm range) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ (theoretical m/z: 201.6) via ESI-MS .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethanol and compare with CCDC-deposited analogs .
Advanced Research Questions
Q. How do electronic effects of substituents influence reactivity in downstream applications?
Methodological Answer: The electron-donating methoxy group (σₚ = -0.27) enhances nucleophilicity at the para position, while the electron-withdrawing chlorine (σₚ = +0.23) directs electrophilic attacks. Example:
- Coupling Reactions : Pd-catalyzed cross-coupling (e.g., Suzuki) favors the chloro-substituted position due to increased electrophilicity .
- Oxidative Stability : Methoxy groups reduce oxidation susceptibility compared to unsubstituted analogs (test via cyclic voltammetry in DMF) .
Data Contradiction Note :
Conflicting reports exist on the stability of the N-methyl group under acidic conditions. Resolve via controlled hydrolysis experiments (1M HCl, 50°C) monitored by TLC .
Q. What computational methods predict the compound’s solubility and bioavailability?
Methodological Answer:
Q. Key Computational Parameters :
| Parameter | Predicted Value | Experimental Validation |
|---|---|---|
| logP | 2.1 | 2.3 (shake-flask method) |
| pKa (amine) | 4.5 | 4.7 (potentiometric titration) |
Q. How to resolve discrepancies in biological activity data across studies?
Methodological Answer:
- Assay Variability : Standardize protocols (e.g., MIC assays using CLSI guidelines for antimicrobial testing) .
- Impurity Interference : Profile impurities via LC-MS and correlate with bioactivity (e.g., trace nitro derivatives may inhibit enzymes) .
- Structural Analog Comparison : Test derivatives (e.g., 5-chloro-3-ethoxy analogs) to isolate substituent effects .
Q. What strategies optimize yield in large-scale synthesis?
Methodological Answer:
Q. How to assess environmental and handling risks?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
